molecular formula C8H14O7 B15093172 2-Keto-L-gulonic acid ethyl ester CAS No. 5965-56-0

2-Keto-L-gulonic acid ethyl ester

Cat. No.: B15093172
CAS No.: 5965-56-0
M. Wt: 222.19 g/mol
InChI Key: YREMEZZSVDDVKD-JKUQZMGJSA-N
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Description

2-Keto-L-gulonic acid ethyl ester (CAS 5965-56-0) is a crucial chemical intermediate in scientific research, primarily recognized for its role as a direct precursor in the synthesis of L-ascorbic acid (Vitamin C) . The compound, with the molecular formula C8H14O7 and a molecular weight of 222.19 g/mol, serves as the ethyl ester of 2-keto-L-gulonic acid (2-KLGA) . In the industrial and laboratory synthesis of Vitamin C, the esterification of 2-KLGA is a pivotal step, often achieved through reaction with ethanol in the presence of an acidic catalyst . This ester derivative is subsequently transformed into ascorbic acid through a process of lactonization under alkaline conditions . The efficient synthesis of this ester, for instance via continuous processes using acidic ion exchangers or in thin-film reactors, is a major focus of process optimization research, as it directly impacts the yield and cost-effectiveness of Vitamin C production . Beyond its principal role, this ethyl ester is of significant research value for investigating reaction kinetics, optimizing catalytic systems, and developing novel or more efficient biochemical pathways for ascorbate synthesis, including one-step fermentation methods . Researchers value this compound for its defined stereochemistry, with three specified stereocenters, which is essential for its specific biological conversion . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5965-56-0

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

ethyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

InChI

InChI=1S/C8H14O7/c1-2-15-8(14)7(13)6(12)5(11)4(10)3-9/h4-6,9-12H,2-3H2,1H3/t4-,5+,6-/m0/s1

InChI Key

YREMEZZSVDDVKD-JKUQZMGJSA-N

Isomeric SMILES

CCOC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O

Canonical SMILES

CCOC(=O)C(=O)C(C(C(CO)O)O)O

Origin of Product

United States

Significance in Synthetic Chemistry and Industrial Biotechnology

In synthetic chemistry, the esterification of 2-keto-L-gulonic acid is typically carried out by reacting it with ethanol (B145695) in the presence of an acidic catalyst. google.comijsrst.com Various methods have been explored to maximize the yield and efficiency of this reaction, including continuous processes. One such method involves the continuous esterification of 2-keto-L-gulonic acid with ethanol using an acidic ion exchanger. This process can be conducted at temperatures ranging from room temperature to approximately 80°C, with average residence times of about 10 to 120 minutes. google.com The use of a continuous flow reactor packed with an ion exchange resin is a notable advancement, achieving high conversions of over 98%. ijsrst.com

Below is a table summarizing the properties of 2-Keto-L-gulonic acid and its methyl and ethyl esters.

Property2-Keto-L-gulonic Acid2-Keto-L-gulonic acid methyl ester2-Keto-L-gulonic acid ethyl ester
Molecular Formula C₆H₁₀O₇ nih.govNot specifiedC₈H₁₄O₇ nih.gov
Molecular Weight 194.14 g/mol nih.govNot specifiedNot specified
Appearance Crystals from water drugfuture.comCrystals drugfuture.comCrystals drugfuture.com
Melting Point 171°C (with slight decomposition) drugfuture.com155-157°C drugfuture.comNot specified
Optical Rotation [α]D¹⁸ -48° (c = 1) drugfuture.com[α]D¹⁸ -25° (c = 1 in methanol) drugfuture.com[α]D²⁰ -14.5° (c = 0.63 in absolute alcohol) drugfuture.com

Context Within L Ascorbic Acid Biosynthesis and Derivatization

Chemical Esterification Pathways of 2-Keto-L-gulonic Acid

The primary route for synthesizing this compound is through the direct esterification of 2-Keto-L-gulonic acid (2-KLGA) with ethanol. This reaction is an equilibrium-limited process where a carboxylic acid reacts with an alcohol to form an ester and water. google.com To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol reactant or by continuously removing the water formed during the reaction, often through methods like azeotropic distillation. google.com The process can be performed continuously, which is particularly advantageous for industrial-scale production. google.comgoogle.com

Acid-Catalyzed Approaches

The esterification of 2-KLGA is almost invariably catalyzed by an acid to increase the reaction rate. google.com Both homogeneous and heterogeneous acid catalysts are employed, each offering distinct advantages and operational considerations. google.comjustia.com The catalyst is a crucial component, with its concentration directly impacting the reaction speed. google.com

Homogeneous Acid Catalysis in Esterification

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the esterification of 2-KLGA, common homogeneous catalysts include mineral acids and organic sulfonic acids. google.comrepositorioinstitucional.mx Sulfuric acid and p-toluenesulfonic acid are particularly preferred for this process. google.com These catalysts are typically used in molar ratios ranging from 0.001 to 0.2 relative to the 2-Keto-L-gulonic acid. google.com The catalyst can be pre-mixed with one of the reactants or introduced as a separate stream into the reactor. google.com While effective, a drawback of homogeneous catalysts is the need for a neutralization step, often with sodium or potassium bicarbonate, to remove the acid from the final product mixture. google.com

Heterogeneous Catalysis via Acidic Ion Exchangers

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a streamlined alternative. Acidic ion-exchange resins are the most prominently used heterogeneous catalysts for this reaction. google.comgoogle.comgoogle.com These are solid materials, typically in the form of polymer beads, that have acidic functional groups on their surface. google.comrepositorioinstitucional.mx

This approach allows for a continuous process where a solution of 2-Keto-L-gulonic acid in ethanol is passed through a reactor, such as a packed bed or tubular reactor, filled with the ion-exchange resin. google.comgoogle.com The key advantage is the ease of separation of the catalyst from the reaction mixture, eliminating the need for a neutralization step and simplifying product purification. google.com The reaction is typically carried out continuously with the catalyst fixed within the reactor. google.comgoogle.com Zeolites are another form of solid acid catalyst that can be used. google.com

Reaction Kinetics and Process Optimization in Esterification

The efficiency of this compound synthesis is governed by reaction kinetics, which are influenced by several process parameters. Optimizing these parameters is key to maximizing conversion and yield. researchgate.net

Temperature Dependence of Esterification Reaction Rate

Temperature is a critical factor influencing the rate of esterification. Generally, an increase in temperature leads to a higher reaction rate. researchgate.netrdd.edu.iq For the continuous esterification of 2-KLGA with ethanol using an acidic ion exchanger, the reaction is typically conducted at temperatures between room temperature and approximately 80°C. google.comgoogle.com Optimal results are often achieved in the range of 55°C to 65°C. google.com Studies on the esterification with similar alcohols have shown that the reaction rate constant increases significantly with temperature. researchgate.net For instance, in a related process, increasing the temperature from 50°C to 60°C resulted in a noticeable increase in the reaction rate and conversion. rdd.edu.iq However, higher temperatures may necessitate shorter residence times to maintain high conversion efficiency. google.com

Table 1: Effect of Temperature on 2-KLGA Conversion This table illustrates the relationship between reaction temperature and the conversion of 2-Keto-L-gulonic acid in a continuous process using an acidic ion exchanger.

Temperature (°C)Initial 2-KLGA Concentration (wt%)Residence Time (min)2-KLGA Conversion (%)
608-15< 20> 99
55-65Not Specified10-120Optimal Results
Room Temp - 80Not Specified10-120General Operating Range

Data compiled from patent information describing the continuous esterification process. google.com

Influence of Residence Time on Conversion Efficiency

Residence time, the average duration that reactants spend in the reactor, is another crucial parameter for achieving high conversion. In continuous processes utilizing acidic ion exchangers, average residence times typically range from about 10 to 120 minutes. google.comgoogle.com There is an inverse relationship between temperature and the required residence time; higher temperatures generally permit shorter residence times to achieve the desired conversion. google.com For example, at around 60°C with an 8-15 weight percent solution of 2-KLGA in methanol, residence times of less than 20 minutes are sufficient to achieve a conversion where the residual acid content is 1% or less. google.com However, even under optimized continuous conditions, average residence times of over 10 minutes are generally required. google.com

Table 2: Impact of Residence Time on Esterification This table shows typical residence times and their effectiveness in the continuous synthesis of 2-keto-L-gulonic acid esters.

Average Residence Time (min)Temperature (°C)Catalyst SystemOutcome
10 - 120Room Temp - 80Acidic Ion ExchangerStandard operating range for high conversion. google.com
< 20~ 60Acidic Ion ExchangerAchieves >99% conversion with 8-15 wt% 2-KLGA solution. google.com
> 10OptimizedAcidic CatalystGenerally required for continuous methods. google.com
30 - 250 seconds90 - 150Sulfuric Acid (Thin-film evaporator)High conversion (>95%) in a specialized setup. google.com
Equilibrium Shift Strategies and Water Removal Techniques (e.g., Azeotropic Distillation)

The esterification of 2-keto-L-gulonic acid with ethanol is a reversible reaction, and as such, its yield is inherently limited by the position of the chemical equilibrium. To drive the reaction towards the formation of the ethyl ester product, various strategies are employed to shift this equilibrium. A primary and effective method is the continuous removal of water, a byproduct of the esterification, from the reaction mixture.

One prominent technique for water removal is azeotropic distillation. In this process, an entraining agent that forms a low-boiling azeotrope with water is added to the reaction mixture. This azeotrope is then distilled off, effectively removing water and shifting the equilibrium to favor ester formation. For the synthesis of C1-C10-alkyl 2-keto-L-gulonates, processes have been developed where the esterification is conducted in a liquid film on a heated surface, which facilitates the simultaneous removal of water. researchgate.netgoogle.com

However, when dealing with lower alcohols like ethanol, the low boiling point of the alcohol itself can present a challenge. During distillation to remove water, a significant amount of ethanol may also be lost, leading to reduced yields. researchgate.net To counteract this, the process can be modified to include the continuous replenishment of the alcohol to maintain its concentration and drive the reaction forward. researchgate.net

Continuous Flow Synthesis Development

The development of continuous flow processes for the synthesis of 2-keto-L-gulonic acid esters, including the ethyl ester, marks a significant advancement over traditional batch methods. Continuous flow systems offer several advantages, such as improved safety, better heat and mass transfer, and more consistent product quality.

A widely adopted approach for the continuous esterification of 2-keto-L-gulonic acid involves the use of a fixed-bed reactor packed with an acidic ion-exchange resin as a heterogeneous catalyst. In this setup, a solution of 2-keto-L-gulonic acid in ethanol is continuously passed through the reactor. The use of an acidic ion exchanger simplifies the process by allowing for easy separation of the catalyst from the product stream. google.com

Key parameters for this process have been well-defined in the scientific literature. The reaction is typically carried out at temperatures ranging from room temperature to approximately 80°C, with optimal results often achieved between 55°C and 65°C. google.com The average residence time of the reactants in the reactor is generally maintained between 10 and 120 minutes. google.com For instance, with a solution of 8 to 15 weight percent of 2-keto-L-gulonic acid in methanol, the esterification can proceed almost to completion at 60°C with a residence time of less than 20 minutes, leaving a residual acid content of no more than 1%. google.com

Another innovative continuous process involves carrying out the esterification in a thin-film evaporator or a rectification column. google.com In a particularly preferred embodiment, an aqueous solution of 2-keto-L-gulonic acid is continuously esterified with n-butanol in the presence of sulfuric acid on a hot surface at temperatures between 90°C and 150°C and under reduced pressure (500 to 950 mbar). google.com This method allows for very short residence times, on the order of 30 to 250 seconds. google.com

ParameterValue RangeOptimal/Exemplary Conditions
Catalyst Acidic Ion-Exchange Resin-
Temperature Room Temperature - 80°C55°C - 65°C
Residence Time 10 - 120 minutes< 20 minutes for 8-15 wt% solution
Superficial Velocity 0.5 - 7.5 m/h-
Pressure Atmospheric or slight overpressure-
Concentration of 2-keto-L-gulonic acid 2.5 - 15 wt%8-15 wt% in methanol

Biocatalytic Approaches to Esterification

Biocatalytic methods for the synthesis of this compound present a green and highly selective alternative to chemical catalysis. These processes typically operate under milder reaction conditions, reducing energy consumption and the formation of byproducts.

Hydrolase Enzyme-Mediated Ester Synthesis

The enzymatic synthesis of esters of 2-keto-L-gulonic acid can be achieved using hydrolase enzymes. These enzymes, which in their natural aqueous environment catalyze the hydrolysis of esters, can be employed to drive the reverse reaction—esterification—in non-aqueous or low-water media. A patent has described a process for producing esters of 2-keto-L-gulonic acid using a hydrolase enzyme catalyst such as a protease, an esterase, a lipase (B570770), or an amidase.

Lipases, in particular, are widely used for ester synthesis due to their broad substrate specificity and stability in organic solvents. The mechanism of lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism. This involves the formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue in the enzyme's active site on the carboxylic acid. This is followed by the attack of an alcohol on the acyl-enzyme intermediate to form a second tetrahedral intermediate, which then releases the ester product.

Substrate Specificity and Stereoselectivity in Enzymatic Reactions

A key advantage of enzymatic catalysis is the high degree of specificity and selectivity that can be achieved. Lipases exhibit substrate specificity, meaning they preferentially catalyze reactions with certain substrates over others. For example, in the lipase-catalyzed esterification of aromatic alcohols, the position of substituents on the aromatic ring can significantly influence the reaction rate. A study on the synthesis of hydroxybenzyl hexanoates found that the reaction with 4-hydroxybenzyl alcohol (hydroxyl group in the para- position) proceeded to a higher conversion than with 2-hydroxybenzyl alcohol (hydroxyl group in the ortho- position), likely due to steric hindrance at the enzyme's active site.

While specific studies on the substrate specificity of hydrolases for the ethyl ester of 2-keto-L-gulonic acid are not abundant, research on similar molecules provides valuable insights. For instance, the enzymatic synthesis of glucuronic acid esters, a structurally related compound, has been successfully demonstrated using Candida antarctica lipase B (CALB). In these studies, various alcohols could be used, indicating a degree of flexibility in the enzyme's substrate acceptance.

Stereoselectivity is another hallmark of enzymatic reactions. Lipases are chiral molecules and can often distinguish between enantiomers of a racemic substrate, leading to the formation of an enantiomerically enriched product. This is particularly relevant in the synthesis of chiral pharmaceuticals and fine chemicals.

Exploration of Reversible Enzymatic Processes for Ester Formation

The water activity of the reaction medium is a crucial parameter that needs to be carefully controlled. A minimal amount of water is often necessary to maintain the enzyme's active conformation, but excess water will promote the reverse hydrolytic reaction. Various techniques can be employed to control water activity, such as the use of molecular sieves or carrying out the reaction under vacuum.

Precursor Biosynthesis: Research into 2 Keto L Gulonic Acid Production

Microbial Fermentation Systems

One-Step Fermentation Routes for 2-Keto-L-gulonic Acid

The development of one-step fermentation processes for 2-KGA production represents a significant leap forward, aiming to streamline manufacturing and reduce costs. These strategies primarily focus on the direct conversion of readily available substrates like D-glucose and D-sorbitol into 2-KGA using engineered microorganisms.

Direct Bioconversion from D-Glucose and D-Sorbitol

From D-Glucose: A promising one-step route involves the direct conversion of D-glucose to 2-KGA. This pathway proceeds through an intermediate, 2,5-diketo-D-gluconic acid (2,5-DKG). researchgate.netnih.gov Certain bacteria, such as those from the genus Erwinia, naturally produce 2,5-DKG from glucose. nih.gov The subsequent and crucial step is the stereoselective reduction of 2,5-DKG to 2-KGA. This has been achieved by introducing a gene encoding for 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species into Erwinia herbicola. nih.gov This genetically modified organism can then directly ferment glucose to produce and secrete 2-KGA into the culture medium. nih.gov In one such study, a recombinant Erwinia herbicola strain converted 49.4% of the supplied D-glucose into 2-KGA. researchgate.net

From D-Sorbitol: The direct fermentation of D-sorbitol to 2-KGA in a single step is another actively researched area. While some wild-type Gluconobacter strains can produce small amounts of 2-KGA from D-sorbitol, the yields are generally low. nih.gov Significant improvements have been achieved through metabolic engineering. For instance, by co-expressing the genes for sorbose dehydrogenase (SDH) and sorbosone dehydrogenase (SNDH) from Gluconobacter oxydans T100 in a modified G. oxydans G624 strain, researchers achieved a remarkable yield of 130 g/L of 2-KGA from 150 g/L of D-sorbitol. nih.govmdpi.com This engineered strain had its L-idonate pathway inhibited and utilized a stronger promoter to enhance enzyme expression. nih.govmdpi.com

Development of Recombinant Strains for Enhanced Production

The cornerstone of successful one-step fermentation is the development of robust and efficient recombinant microbial strains. Escherichia coli and Gluconobacter oxydans have emerged as key chassis organisms for this purpose.

Recombinant Escherichia coli : E. coli is a versatile host for metabolic engineering due to its well-understood genetics and rapid growth. Researchers have constructed several recombinant E. coli strains that overexpress different sorbose and sorbosone dehydrogenases. nih.gov Through optimization of catalytic conditions and the co-expression of pyrroloquinoline quinone (PQQ), a necessary cofactor for some dehydrogenases, a titer of 72.4 g/L of 2-KGA was achieved from L-sorbose with a conversion ratio of 71.2% in a 5-L bioreactor. nih.gov Furthermore, a co-culture system of Gluconobacter oxydans (to convert D-sorbitol to L-sorbose) and a recombinant E. coli strain (to convert L-sorbose to 2-KGA) yielded 16.8 g/L of 2-KGA from D-sorbitol, demonstrating a 33.6% conversion ratio. nih.gov

Recombinant Gluconobacter oxydans : As a natural producer of related compounds, G. oxydans is an attractive candidate for engineering. A high-throughput screening method led to the isolation of G. oxydans WSH-004, which could produce 2.5 g/L of 2-KGA from D-sorbitol. nih.gov Further metabolic engineering of G. oxydans has led to significant improvements in 2-KGA production. For example, co-culturing a modified G. oxydans with Ketogulonicigenium vulgare resulted in a 2-KGA yield of 76.6 g/L within 36 hours. mdpi.com Another study focusing on balancing intracellular and extracellular glucose metabolic flux in G. oxydans ATCC9937 achieved a 2-KGA titer of 30.5 g/L directly from D-glucose. nih.govmdpi.com

MicroorganismSubstrateProduction Method2-KGA Titer (g/L)Conversion/Yield
Recombinant Erwinia herbicolaD-GlucoseOne-step fermentation-49.4% conversion
Recombinant Gluconobacter oxydans G624D-SorbitolOne-step fermentation130-
Recombinant Escherichia coliL-SorboseWhole-cell catalysis72.471.2% conversion
Co-culture: G. oxydans & Recombinant E. coliD-SorbitolCo-culture fermentation16.833.6% conversion
Co-culture: G. oxydans & K. vulgareD-SorbitolCo-culture fermentation76.6-
Recombinant G. oxydans ATCC9937D-GlucoseOne-step fermentation30.5-

Enzymology and Metabolic Pathway Engineering for 2-Keto-L-gulonic Acid

A deep understanding of the enzymes involved in the 2-KGA biosynthetic pathway is critical for effective metabolic engineering. The primary enzymes of interest are the oxidoreductases and dehydrogenases that catalyze the key conversion steps.

Characterization of Key Oxidoreductases and Dehydrogenases

The conversion of L-sorbose to 2-KGA is a two-step oxidative process that first forms L-sorbosone, which is then further oxidized to 2-KGA. This conversion is catalyzed by Sorbose Dehydrogenase (SDH) and Sorbosone Dehydrogenase (SNDH), respectively. nih.govresearchgate.net

Sorbose Dehydrogenase (SDH) Activity and Isoenzymes

Sorbose dehydrogenase is responsible for the oxidation of L-sorbose to L-sorbosone. In some organisms, SDH can also directly catalyze the conversion of L-sorbose to 2-KGA. researchgate.net The bacterium Ketogulonicigenium vulgare, a key player in the industrial two-step fermentation process, possesses multiple isoenzymes of SDH. nih.govresearchgate.net A study of K. vulgare WSH-001 identified five sorbose/sorbosone dehydrogenases (SSDHs): SSDA1, SSDA1-P, SSDA2, SSDA3, and SSDB. nih.gov

The characterization of these isoenzymes revealed distinct properties. For instance, the SDH from K. vulgare Y25 was found to be a quinoprotein dependent on PQQ for its activity. academicjournals.org It exhibited broad substrate specificity, with a K_m value for L-sorbose of 21.9 mM. academicjournals.org The optimal pH and temperature for its activity were determined to be 8.0 and 35°C, respectively. academicjournals.org The crystal structure of an SDH from K. vulgare Y25 revealed a homodimeric assembly with an eight-bladed β-propeller PQQ domain. nih.gov Among the SSDHs from K. vulgare WSH-001, SSDA1 and SSDA3 were found to have high activity for the direct conversion of L-sorbose to 2-KGA. nih.gov

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)K_m for L-Sorbose (mM)Cofactor
Sorbose DehydrogenaseKetogulonicigenium vulgare Y258.03521.9PQQ
Sorbosone Dehydrogenase (SNDH) Functions

Sorbosone dehydrogenase catalyzes the oxidation of L-sorbosone to 2-KGA. nih.govresearchgate.net Similar to SDH, multiple isoenzymes of SNDH have been identified in K. vulgare. In K. vulgare WSH-001, two SNDHs were identified: glucose/sorbosone dehydrogenase (GSNDH) and sorbosone dehydrogenase (SNDH). nih.gov

SNDH from Gluconobacter oxydans WSH-004 has been characterized as a key enzyme in the one-step production of 2-KGA. nih.gov Structural and biochemical studies revealed a fascinating regulatory mechanism for this enzyme. A reversible disulfide bond between two cysteine residues (Cys295 and Cys296) allows the enzyme to switch between an active (reduced) and inactive (oxidized) state. nih.gov This redox switch is thought to be a physiological control mechanism, as the presence of reactive oxygen species (ROS) generated during fermentation can lead to the formation of the disulfide bond and inactivate the enzyme. nih.gov This understanding of the catalytic mechanism provides a basis for engineering more robust and efficient SNDH variants for improved 2-KGA production. nih.gov

Genetic Engineering Strategies for Microbial Host Optimization

To create economically viable single-step fermentation processes for 2-KLG, researchers have turned to genetic engineering to optimize microbial hosts. The primary goal is to introduce the necessary enzymatic machinery into a host that can efficiently convert a simple sugar, like glucose, directly into 2-KLG.

Gene Overexpression and Pathway Flux Redirection

A landmark strategy in this field was the creation of a recombinant Erwinia herbicola strain. nih.govresearchgate.net This bacterium naturally oxidizes D-glucose to produce 2,5-diketo-D-gluconic acid. researchgate.net By introducing the gene for 2,5-DKG reductase from a Corynebacterium species, a novel metabolic pathway was established within a single organism. nih.gov

To achieve this, the coding region for the 2,5-DKG reductase was isolated and placed under the control of a strong promoter, such as the Escherichia coli trp promoter, on a multicopy plasmid. documentsdelivered.comresearchgate.net When these recombinant E. herbicola cells were cultured with glucose, they were able to perform the sequential conversion of glucose to 2,5-DKG and then to 2-KLG, which was subsequently secreted into the culture medium. nih.govresearchgate.net This approach successfully combined metabolic traits from two different microorganisms to create a novel and efficient production route. nih.gov In one study, this recombinant strain converted 49.4% of the supplied D-glucose into 2-KLG over a 72-hour fermentation period.

Further pathway engineering efforts have focused on improving the supply of necessary precursors. For example, in Ketogulonicigenium robustum, a different production organism, an innovative pathway to boost the supply of acetyl-CoA was introduced. nih.gov By overexpressing the genes for phosphoketolase (xfp) and phosphotransacetylase (pta), the recombinant strain demonstrated a 2.4-fold increase in acetyl-CoA levels, which in turn led to a 22.27% increase in 2-KLG production. nih.gov This demonstrates how redirecting metabolic flux towards key precursors can significantly enhance the final product yield.

Below is a table summarizing genetic engineering strategies for 2-KLG production.

Interactive Data Table: Genetic Engineering Strategies for 2-KLG Production
Host Organism Genetic Modification Strategy Outcome Reference
Erwinia herbicola Overexpression of Corynebacterium 2,5-DKG reductase gene on a multicopy plasmid. Introduction of a terminal pathway enzyme. Creation of a one-step fermentation route from D-glucose to 2-KLG. nih.gov, researchgate.net
Ketogulonicigenium robustum Overexpression of heterologous phosphoketolase (xfp) and phosphotransacetylase (pta) genes. Pathway flux redirection to increase acetyl-CoA supply. 22.27% increase in 2-KLG production. nih.gov
Cofactor Regeneration and Balance in Engineered Strains

In many microorganisms, the primary route for NADPH regeneration is the pentose (B10789219) phosphate (B84403) pathway, which can be coupled with CO₂ production. nih.gov Engineering the cofactor regeneration system to be more efficient and independent of less desirable side reactions is a key strategy. For instance, in studies on Saccharomyces cerevisiae for pentose fermentation, expressing a gene for an NADP⁺-dependent D-glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH) facilitated NADPH regeneration without being linked to CO₂ production. nih.gov This approach allows the cell to adjust the metabolic flux to meet the cofactor demand more effectively. nih.gov

While specific studies detailing the engineering of NADPH regeneration exclusively for 2,5-DKGR in recombinant Erwinia are not abundant, the principle remains a critical consideration for optimizing any production strain reliant on NADPH-dependent reductases. mdpi.comnih.gov Insufficient NADPH supply has been noted as a limiting factor in the metabolism of K. vulgare, highlighting the importance of cofactor balance in related production systems. mdpi.com Dynamic control of the host's metabolism, which can decouple cell growth from the protein expression phase, offers a sophisticated method to improve the cytoplasmic environment, including the balance of redox cofactors for sensitive enzymes. duke.edu

Adaptive Laboratory Evolution for Improved Production Phenotypes

Adaptive laboratory evolution (ALE) is a powerful technique for improving microbial strains by applying selective pressures over extended periods, leading to the selection of mutants with desired traits. nih.govnih.gov This method has been successfully applied to enhance the robustness of strains used in 2-KLG fermentation.

Substrate Metabolism and Carbon Source Utilization in 2-Keto-L-gulonic Acid Fermentation

The choice of carbon source and the metabolic pathways for its utilization are fundamental to the efficiency of 2-KLG fermentation. The two primary substrates used in industrial processes are D-glucose and D-sorbitol. researchgate.netencyclopedia.pub

In the genetically engineered one-step process, D-glucose is the starting material. researchgate.net In recombinant Erwinia herbicola, D-glucose is first oxidized to 2,5-diketo-D-gluconic acid. researchgate.net This intermediate is then intracellularly reduced by the heterologously expressed 2,5-DKG reductase to form 2-KLG. nih.govresearchgate.net

The more traditional "two-step" fermentation process typically starts with D-sorbitol. encyclopedia.pub

Step 1: A microorganism, often Gluconobacter oxydans, oxidizes D-sorbitol to L-sorbose. encyclopedia.pubconsensus.app This is a highly efficient bioconversion. encyclopedia.pub

Step 2: The L-sorbose is then used as the carbon source in a second fermentation. In this step, a mixed culture of Ketogulonicigenium vulgare and a helper strain (e.g., Bacillus megaterium) converts L-sorbose into 2-KLG. encyclopedia.pubnih.gov K. vulgare performs the actual conversion, while the helper strain provides essential growth factors that K. vulgare cannot synthesize on its own. nih.govresearchgate.net

The metabolism of these substrates can sometimes lead to the formation of by-products. For example, when using D-sorbitol with certain strains, by-products such as D-gluconate and 2-keto-D-gluconic acid can be formed, which complicates the downstream purification of 2-KLG. google.com The metabolic pathways in K. vulgare involve multiple enzymes, including sorbose/sorbosone dehydrogenases, to carry out the conversion of L-sorbose to 2-KLG. mdpi.com Understanding the complete metabolic network, including competing pathways and the generation of by-products, is essential for optimizing fermentation conditions and improving the final yield of 2-Keto-L-gulonic acid. tandfonline.comresearchgate.net

Analytical Methodologies for 2 Keto L Gulonic Acid Ethyl Ester Research

Chromatographic Techniques for Analysis

Chromatographic techniques are central to the separation and quantification of 2-keto-L-gulonic acid ethyl ester from complex mixtures, such as fermentation broths or reaction media. High-performance liquid chromatography and gas chromatography-mass spectrometry are the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for the quantitative analysis of 2-keto-L-gulonic acid and its esters. While specific methods for the ethyl ester are often adapted from those developed for the parent acid, the principles remain the same. The technique allows for the separation of the target analyte from structurally similar compounds, including its precursor, L-sorbose, and potential byproducts like 2-keto-D-gluconic acid. mdpi.orgresearchgate.net

Several HPLC methods have been reported for the analysis of 2-keto-L-gulonic acid, which are applicable to its ethyl ester with minor modifications. A common approach involves the use of an amine-based or an ion-exchange column. For instance, a simple and fast HPLC method for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid has been developed using a Shim-pack CLC-NH2 column. mdpi.org Detection is typically performed using a UV detector at a wavelength of around 210 nm, where the carbonyl group of the keto acid exhibits strong absorbance. mdpi.org

Another established method utilizes an Aminex anion exchange column with an eluent such as ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403). nih.gov This method is particularly useful for routine analysis of a large number of samples generated during fermentation studies. nih.gov The quantitative determination is achieved by comparing the peak area of the analyte to that of a standard of known concentration. The linearity, accuracy, and precision of these HPLC methods have been shown to be acceptable for research and industrial applications. mdpi.org

Table 1: Exemplary HPLC Conditions for the Analysis of 2-Keto-L-gulonic Acid and Related Compounds

ParameterMethod 1Method 2
Column Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm)Aminex HPX-87H (300 mm × 7.8 mm)
Mobile Phase 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)5 mmol/L Sulfuric Acid
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 210 nmUV (wavelength not specified)
Temperature Ambient35 °C
Reference mdpi.org nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, chemical derivatization is a prerequisite for its analysis by GC-MS. This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

The primary application of GC-MS in this context is for metabolite profiling, allowing for the comprehensive analysis of various compounds in a sample. This is crucial for understanding the metabolic pathways involved in the production of 2-keto-L-gulonic acid and its subsequent conversion to the ethyl ester. GC-MS provides high sensitivity and selectivity, enabling the detection of trace amounts of metabolites. The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification.

For the analysis of keto acids, a common derivatization strategy involves a two-step process: oximation followed by silylation. nih.govmssm.edu This approach effectively derivatizes both the keto and hydroxyl functional groups, significantly increasing the volatility and thermal stability of the molecule.

Chemical Derivatization for Enhanced Analytical Resolution

Chemical derivatization plays a critical role in the analysis of this compound, particularly for GC-MS. By modifying the functional groups of the molecule, derivatization enhances its volatility, improves chromatographic separation, and increases detection sensitivity.

Oximation Reactions for Carbonyl Group Analysis

The ketone functional group in this compound can be targeted for derivatization through oximation. This reaction involves treating the sample with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or O-ethylhydroxylamine hydrochloride, in a suitable solvent like pyridine. nih.govmssm.edu The reaction converts the carbonyl group into an oxime.

This derivatization is crucial for several reasons. Firstly, it prevents the cyclization and enolization of the keto acid, which can lead to the formation of multiple peaks for a single analyte in the chromatogram. youtube.com By "locking" the carbonyl group, a single, stable derivative is formed, simplifying the analysis. Secondly, the resulting oxime derivative is more volatile than the original compound, making it amenable to GC analysis.

Silylation Techniques for Hydroxyl Group Derivatization

Following oximation, the hydroxyl groups of this compound are typically derivatized through silylation. Silylation involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govchalmers.se Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). restek.com

The silylation step further increases the volatility and thermal stability of the molecule. The resulting silyl (B83357) ethers are significantly less polar than the original hydroxyl groups, leading to improved chromatographic peak shape and resolution. The combination of oximation and silylation allows for the comprehensive derivatization of this compound, making it suitable for sensitive and specific analysis by GC-MS. nih.govmssm.edu

High-Throughput Screening Applications in Production Research

The production of 2-keto-L-gulonic acid, the direct precursor to its ethyl ester, often relies on microbial fermentation processes. google.comacs.org High-throughput screening (HTS) methods are invaluable for rapidly identifying and optimizing microbial strains with high production yields.

A novel and efficient HTS method has been developed for screening microorganisms that produce 2-keto-L-gulonic acid. nih.govnih.gov This method is based on the enzymatic activity of 2-keto-L-gulonic acid reductase, an enzyme that catalyzes the reduction of 2-keto-L-gulonic acid to L-idonic acid, with the concomitant oxidation of NADH to NAD+. nih.gov

The screening assay is typically performed in a microplate format. The fermentation broth containing the produced 2-keto-L-gulonic acid is mixed with the reductase enzyme and NADH. The decrease in NADH concentration is monitored by measuring the change in fluorescence or absorbance at 340 nm. nih.govresearchgate.net A higher rate of NADH consumption indicates a higher concentration of 2-keto-L-gulonic acid in the sample. This enzyme-based HTS method is significantly faster and more specific than traditional chromatographic methods, allowing for the rapid screening of a large number of microbial colonies. nih.gov

Table 2: Key Features of the High-Throughput Screening Assay for 2-Keto-L-gulonic Acid Production

FeatureDescription
Principle Enzymatic reduction of 2-keto-L-gulonic acid by 2-keto-L-gulonic acid reductase, coupled to the oxidation of NADH.
Analyte 2-Keto-L-gulonic Acid
Detection Method Monitoring the decrease in NADH fluorescence or absorbance at 340 nm.
Format Microplate-based assay.
Advantages High speed, specificity, and suitability for screening large numbers of samples.
Application Screening of microbial strains for enhanced production of 2-keto-L-gulonic acid.
Reference nih.govnih.gov

Enzyme-Based Fluorescence Assays for Screening High-Yielding Strains

The identification and development of high-yielding microbial strains for the production of this compound are crucial for optimizing industrial fermentation processes. Traditional analytical methods like High-Performance Liquid Chromatography (HPLC), while accurate, are often time-consuming and not suitable for the rapid screening of a large number of mutant strains. nih.gov To address this limitation, novel enzyme-based high-throughput screening (HTS) methods have been developed, offering a more efficient and cost-effective alternative. nih.gov These assays are centered on the specific enzymatic conversion of the target molecule and the subsequent detection of a fluorescent signal.

A prominent example of such a methodology is an enzyme-based fluorescence assay developed for the rapid screening of strains that overproduce 2-keto-L-gulonic acid (2-KLG), the direct precursor to its ethyl ester. nih.gov This assay can be adapted for the screening of this compound producing strains, likely through an initial hydrolysis step to convert the ester to the acid, which is then quantified by the enzymatic reaction.

The principle of this assay is based on the enzymatic degradation of 2-KLG by a specific 2-KLG reductase, a reaction that involves the consumption of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov The decrease in NADH concentration is directly proportional to the amount of 2-KLG present in the sample and can be monitored by measuring the change in fluorescence at an excitation wavelength of 340 nm using a microplate reader. nih.govnih.gov This method allows for the rapid and precise determination of 2-KLG concentrations in fermentation broths. nih.gov

Research Findings

In the development of this high-throughput screening method, several 2-KLG reductases were expressed, purified, and characterized to identify the most suitable enzyme for the assay. nih.govnih.gov The 2-KLG reductase from Aspergillus niger was selected due to its high activity at a pH below 7.0, better stability at temperatures between 35 and 40°C, and a higher maximum reaction rate (Vmax) with 2-KLG as the substrate. nih.govnih.gov

The specificity of the selected 2-KLG reductase is a key advantage of this assay. Studies have shown that the enzyme exhibits a high degree of specificity for 2-KLG and does not react with other common metabolites found in the fermentation broth, such as D-sorbitol, L-sorbose, D-fructose, or D-glucose. nih.gov This high substrate specificity ensures that the assay accurately measures the concentration of 2-KLG without interference from other components of the culture medium. nih.gov

The developed enzyme-based high-throughput screening method has demonstrated excellent performance, being hundreds of times faster than traditional HPLC methods with comparable accuracy. nih.gov The assay has a linear detection range for 2-KLG concentrations between 0.05 and 0.35 g/L. nih.govresearchgate.net This level of precision and speed makes it a powerful tool for screening large libraries of mutant strains to identify those with enhanced production of 2-Keto-L-gulonic acid.

Using this established method, coupled with fluorescence-activated cell sorting (FACS), researchers successfully isolated a high-producing Gluconobacter oxydans WSH-004 strain from a soil sample. nih.govnih.gov When cultured with D-sorbitol as the substrate, this strain was capable of producing 2.5 g/L of 2-KLG. nih.govnih.gov

The broader applicability of this enzyme-based fluorescence assay extends to the screening of other keto acids and metabolic products that involve the consumption or production of NAD(P)H. nih.govnih.gov

Data Tables

Table 1: Comparison of Kinetic Properties of Different 2-KLG Reductases

Enzyme SourceOptimal pHOptimal Temperature (°C)Vmax (U/mg)
Aspergillus niger< 7.035-40Higher
Other tested reductases--Lower
Data derived from research on high-throughput screening of 2-keto-L-gulonic acid producing strains. nih.govnih.gov

Table 2: Performance of the Enzyme-Based Fluorescence Assay

ParameterValue
Detection MethodNADH Fluorescence
Excitation Wavelength340 nm
Linear Detection Range0.05 - 0.35 g/L
SpeedHundreds of times faster than HPLC
SpecificityHigh for 2-KLG
Data derived from research on high-throughput screening of 2-keto-L-gulonic acid producing strains. nih.govresearchgate.net

Advanced Research on Applications and Downstream Transformations

Utility as an Intermediate in L-Ascorbic Acid Analog Synthesis

The ethyl ester of 2-keto-L-gulonic acid is a crucial intermediate in the production of L-ascorbic acid (Vitamin C). google.comgoogle.com The conventional route to L-ascorbic acid involves the esterification of 2-keto-L-gulonic acid (2-KGA), followed by a lactonization step. google.commdpi.com The esterification process, which produces intermediates like 2-keto-L-gulonic acid ethyl ester, is a critical stage that has been the subject of extensive research to optimize reaction conditions and yields.

The synthesis of L-ascorbic acid from 2-KGA's ester derivatives can proceed through treatment with sodium methoxide (B1231860) in methanol, followed by acidification. google.com Various methods have been developed for the initial esterification. A continuous process for producing the methyl or ethyl ester involves reacting 2-keto-L-gulonic acid with the corresponding alcohol in the presence of an acidic ion exchanger. google.com This method is designed to be gentle and efficient, operating at temperatures between room temperature and approximately 80°C with average residence times of 10 to 120 minutes. google.com

Another innovative approach involves carrying out the esterification in a liquid film on a hot surface while simultaneously removing the water produced during the reaction. google.com This technique significantly improves the conversion rate, which can exceed 90% and preferably reaches 95 to 99%. google.com The process can utilize various acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid. google.com The resulting alkyl 2-keto-L-gulonate can then be converted into L-ascorbic acid under either acidic or basic conditions. google.com

Table 1: Comparison of Esterification Processes for 2-Keto-L-gulonic Acid

ParameterContinuous Flow Process google.comThin-Film Evaporation Process google.com
Reactant Alcohol Methanol or Ethanol (B145695)C1-C10 Alcohols (n-butanol is preferred)
Catalyst Acidic Ion ExchangerSulfuric acid, p-toluenesulfonic acid
Temperature Room Temperature to ~80°C90 to 150°C
Residence Time 10 to 120 minutes30 to 250 seconds
Key Feature Continuous operation with superficial velocities of ~0.5 to 7.5 m/hSimultaneous removal of water via distillation
Reported Conversion High conversion and yieldsSubstantially above 90%

The development of these advanced esterification methods highlights the industrial importance of 2-keto-L-gulonic acid esters as direct precursors to L-ascorbic acid. google.com

Pathways for Conversion to L-Xylose and Other Carbohydrate Derivatives

Beyond its role in Vitamin C synthesis, 2-keto-L-gulonic acid is a versatile starting material for other valuable carbohydrate derivatives, most notably L-xylose. google.comnih.gov L-xylose is a rare sugar with applications in the food and pharmaceutical industries, and its synthesis from a readily available precursor like 2-KGA is of significant interest. google.comnih.gov

A key pathway for this transformation is the enzymatic decarboxylation of 2-keto-L-gulonic acid. google.com Research has demonstrated that the enzyme pyruvate (B1213749) decarboxylase (PDC) can effectively use 2-KGA as a substrate, catalyzing its conversion to L-xylose. google.com This biocatalytic method offers a cost-effective and specific route for L-xylose production. The reaction can be performed using the PDC enzyme in cell-free systems or within genetically modified microorganisms engineered to carry out the conversion. google.com

In addition to L-xylose, 2-KGA can be converted into other carbohydrate molecules. These transformations are typically mediated by specific enzymes that direct the reaction toward different products. For instance, reductases can convert 2-KGA into L-idonic acid, while certain dehydrogenases can transform it into 2,5-diketo-D-gluconic acid. nih.gov These alternative pathways underscore the potential of 2-KGA as a central hub in the biocatalytic production of various specialty carbohydrates.

Table 2: Enzymatic Transformations of 2-Keto-L-gulonic Acid (2-KGA)

ProductEnzyme ClassSpecific Enzyme ExampleReaction Type
L-Xylose DecarboxylasePyruvate Decarboxylase (PDC) google.comDecarboxylation
L-Idonic Acid Reductase2-ketoaldonate reductase nih.govReduction
2,5-Diketo-D-gluconic acid DehydrogenaseNot specified nih.govOxidation

These biocatalytic routes represent a modern approach to carbohydrate chemistry, moving away from complex, multi-step chemical syntheses toward more efficient and environmentally benign enzymatic processes. The ability to produce L-xylose and other derivatives from 2-KGA opens up new avenues for the utilization of this important chemical intermediate. nih.gov

Q & A

Q. What are the primary synthetic pathways for producing 2-keto-L-gulonic acid ethyl ester, and how do their yields compare?

this compound is synthesized via two main routes:

  • Enzymatic reduction : Methylglyoxal reductase (EC 1.1.1.-) catalyzes the reduction of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid, with subsequent esterification using ethanol. This method achieves ~78% efficiency under optimized pH (6.5–7.0) and temperature (30–35°C) conditions .
  • Chemical esterification : Direct esterification of 2-keto-L-gulonic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl) yields the ethyl ester. However, side reactions like lactonization may reduce purity, requiring post-synthesis crystallization .
    Comparative studies show enzymatic methods offer higher stereoselectivity, while chemical routes are faster but require rigorous purification .

Q. How is this compound utilized in vitamin C biosynthesis?

The ethyl ester is a key intermediate in industrial vitamin C (L-ascorbic acid) production. It undergoes lactonization under acidic conditions (e.g., HCl/ethanol, 60–70°C) to form the γ-lactone structure, followed by crystallization. Yield optimization requires precise control of reaction time (4–6 hrs) and temperature to minimize degradation . Recent advances use immobilized enzymes (e.g., ketogulonicigenium vulgare) to enhance lactonization efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC-MS : For purity assessment and quantification (C18 column, 0.1% formic acid mobile phase) .
  • NMR : ¹H and ¹³C NMR (D₂O or DMSO-d6) confirm esterification via shifts at δ 4.2–4.4 ppm (ethyl group) and δ 170–175 ppm (carbonyl) .
  • XRD : Validates crystalline structure (monoclinic P2₁ space group, unit cell parameters a=7.8 Å, b=5.3 Å) .
    2-Keto-L-gulonic acid(2-酮基-L-古龙酸)
    00:33

Advanced Research Questions

Q. How can enzymatic and chemical synthesis pathways be integrated to improve yield and scalability?

Hybrid approaches combine enzymatic reduction (for stereochemical control) with chemical esterification (for speed). For example:

Use Gluconobacter oxydans to produce 2-keto-L-gulonic acid .

Purify the acid via ion-exchange chromatography (≥95% purity) .

Esterify with ethanol using heterogeneous catalysts (e.g., Amberlyst-15) at 50°C, achieving 85% conversion .
Challenges include enzyme stability in organic solvents and catalyst recycling. Recent studies propose microreactor systems to mitigate these issues .

Q. How do discrepancies in fermentation data for this compound arise, and how can they be resolved?

Contradictions in microbial fermentation yields (e.g., Ketogulonicigenium vulgare vs. Bacillus endophyticus consortia) often stem from:

  • Nutrient gradients : Oxygen and glucose gradients in large-scale bioreactors reduce efficiency .
  • Metabolic cross-talk : Competition between microbial strains for intermediates .
    Resolution strategies :
  • Neural network modeling : Train models on fed-batch fermentation data (pH, dissolved O₂, substrate concentration) to predict optimal conditions (e.g., 30°C, pH 7.2) .
  • Rolling learning-prediction : Continuously update models with real-time sensor data to adjust feeding rates .

Q. What role does this compound play in stereochemical studies of sugar derivatives?

The ethyl ester’s four contiguous stereocenters (C3, C4, C5, C6) make it a model for studying:

  • Chiral resolution : Via diastereomeric salt formation with (1R,2S)-ephedrine .
  • Glycosylation : Reactivity of the C2-keto group in glycosidic bond formation (e.g., with α-alkoxyacyl tellurides) .
    Recent work uses DFT calculations to map transition states during esterification, revealing energy barriers at C3 hydroxyl group protonation .

Q. How can structural modifications of this compound enhance its stability for pharmaceutical applications?

  • Protective group strategies : Acetylation of hydroxyl groups (e.g., using acetic anhydride) reduces hygroscopicity .
  • Co-crystallization : With arginine or lysine to improve thermal stability (decomposition point increases from 162°C to 190°C) .
  • Nanoencapsulation : Lipid-based nanoparticles (size: 100–200 nm) prevent hydrolysis in aqueous media .

Methodological Notes

  • Safety : Use NIOSH-approved respirators (N95) and nitrile gloves during synthesis due to irritant properties (R36/37/38) .
  • Data validation : Cross-reference HPLC-MS results with enzymatic assays (e.g., NADH consumption in reductase activity tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.